Cas no 21383-24-4 (1,2,4-Triazin-3(2H)-one, 5,6-diphenyl-, hydrazone)

1,2,4-Triazin-3(2H)-one, 5,6-diphenyl-, hydrazone is a heterocyclic compound featuring a triazine core functionalized with phenyl groups and a hydrazone moiety. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly as a precursor for the development of nitrogen-rich heterocycles. The presence of the hydrazone group enhances its utility in condensation reactions and chelation, while the diphenyl substitution contributes to steric and electronic modulation. Its stability and selectivity render it suitable for applications in medicinal chemistry, agrochemical research, and coordination chemistry. The compound's well-defined structure allows for precise functionalization, enabling tailored modifications for targeted applications.
1,2,4-Triazin-3(2H)-one, 5,6-diphenyl-, hydrazone structure
21383-24-4 structure
Product Name:1,2,4-Triazin-3(2H)-one, 5,6-diphenyl-, hydrazone
CAS No:21383-24-4
MF:C15H13N5
MW:263.297221899033
MDL:MFCD00778645
CID:1400660
PubChem ID:601464
Update Time:2025-06-11

1,2,4-Triazin-3(2H)-one, 5,6-diphenyl-, hydrazone Chemical and Physical Properties

Names and Identifiers

    • 1,2,4-Triazin-3(2H)-one, 5,6-diphenyl-, hydrazone
    • (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazine
    • (3E)-5,6-Diphenyl-1,2,4-triazin-3(2H)-one hydrazone #
    • HMS1583O01
    • Cambridge id 5475595
    • AKOS025117228
    • SMR000140432
    • (5,6-Diphenyl-[1,2,4]triazin-3-yl)hydrazine
    • CBWZPMAODJSGAT-UHFFFAOYSA-N
    • VS-03213
    • MFCD00778645
    • AKOS002234123
    • CHEMBL1599947
    • BBL012164
    • 21383-24-4
    • MLS000532994
    • SR-01000210264
    • STK864704
    • AB00086374-01
    • 3-hydrazinyl-5,6-diphenyl-1,2,4-triazine
    • As-Triazine, 3-hydrazino-5,6-diphenyl-
    • HMS2480B04
    • DTXSID20345046
    • 3-Hydrazino-5,6-diphenyl-1,2,4-triazine
    • AG-664/25098003
    • 5,6-diphenyl-1,2,4-triazin-3(2H)-one hydrazone
    • starbld0036047
    • SR-01000210264-1
    • SCHEMBL11108867
    • MDL: MFCD00778645
    • Inchi: 1S/C15H13N5/c16-18-15-17-13(11-7-3-1-4-8-11)14(19-20-15)12-9-5-2-6-10-12/h1-10H,16H2,(H,17,18,20)
    • InChI Key: CBWZPMAODJSGAT-UHFFFAOYSA-N
    • SMILES: N1C(NN)=NN=C(C2C=CC=CC=2)C=1C1C=CC=CC=1

Computed Properties

  • Exact Mass: 263.11729
  • Monoisotopic Mass: 263.11709544g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 286
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 76.7Ų

Experimental Properties

  • PSA: 75.13

1,2,4-Triazin-3(2H)-one, 5,6-diphenyl-, hydrazone Pricemore >>

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1,2,4-Triazin-3(2H)-one, 5,6-diphenyl-, hydrazone Suppliers

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(CAS:21383-24-4)1,2,4-Triazin-3(2H)-one, 5,6-diphenyl-, hydrazone
Order Number:A1142663
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:55
Price ($):295.0
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Additional information on 1,2,4-Triazin-3(2H)-one, 5,6-diphenyl-, hydrazone

Professional Introduction to 1,2,4-Triazin-3(2H)-one, 5,6-diphenyl-, hydrazone (CAS No. 21383-24-4)

The compound 1,2,4-Triazin-3(2H)-one, 5,6-diphenyl-, hydrazone (CAS No. 21383-24-4) represents a fascinating chemical entity with significant potential in the realm of pharmaceutical and agrochemical research. This heterocyclic derivative belongs to the triazine family, a class of compounds renowned for their versatile reactivity and broad spectrum of biological activities. The presence of phenyl groups at the 5 and 6 positions enhances its structural complexity and modulates its pharmacological properties, making it a subject of considerable interest in modern medicinal chemistry.

Triazines are well-documented for their role as intermediates in the synthesis of various bioactive molecules. The hydrazones derived from triazinones are particularly noteworthy due to their ability to form stable complexes with biological targets, often exhibiting inhibitory effects on enzymes and receptors. The 1,2,4-Triazin-3(2H)-one core serves as a scaffold that can be further functionalized to tailor specific interactions with biological systems. In recent years, there has been growing interest in exploring the pharmacological potential of phenyl-substituted triazines, particularly in the context of developing novel therapeutic agents.

One of the most compelling aspects of 5,6-diphenyl-1,2,4-triazin-3(2H)-one hydrazone is its structural versatility. The phenyl groups not only contribute to the compound's solubility and stability but also provide a platform for further derivatization. This flexibility has allowed researchers to design derivatives with enhanced binding affinity and selectivity towards specific biological targets. For instance, studies have demonstrated that phenyl-substituted triazine hydrazones can interact with enzymes involved in metabolic pathways relevant to diseases such as cancer and inflammation.

Recent advancements in computational chemistry have facilitated the rational design of such compounds by predicting their binding modes and affinities. Molecular docking studies have shown that 1,2,4-Triazin-3(2H)-one, 5,6-diphenyl-, hydrazone can effectively bind to various protein targets by forming hydrogen bonds and hydrophobic interactions. These insights have guided the development of novel analogs with improved pharmacokinetic profiles. Furthermore, the compound's ability to undergo tautomerization adds another layer of complexity to its behavior, influencing its reactivity and interaction with biological systems.

In the context of drug discovery, 5,6-diphenyl-triazinone hydrazone has been explored as a lead compound for developing inhibitors of key enzymes implicated in disease pathogenesis. For example, research has indicated that derivatives of this compound exhibit inhibitory activity against cyclooxygenase (COX) enzymes, which are central players in the inflammatory response. By targeting these enzymes selectively, it may be possible to develop treatments for conditions such as arthritis and other inflammatory disorders without the unwanted side effects associated with non-selective inhibitors.

The agrochemical sector has also benefited from the exploration of triazine derivatives. The hydrazones derived from 1,2,4-Triazin-3(2H)-one have shown promise as herbicides due to their ability to disrupt plant growth regulators. The phenyl substituents enhance their bioavailability and environmental stability while minimizing toxicity to non-target organisms. This balance between efficacy and environmental safety is crucial for sustainable agricultural practices.

From a synthetic chemistry perspective,1,2,4-Triazin-3(2H)-one, 5,6-diphenyl-, hydrazones offer a rich ground for innovation. The hydrazine moiety can be introduced through various synthetic routes involving condensation reactions between hydrazine hydrate or substituted hydrazines with appropriately functionalized triazinones. The choice of reagents and reaction conditions can be fine-tuned to achieve optimal yields and purity levels. Advances in green chemistry have also led to the development of more sustainable synthetic methods that minimize waste generation and energy consumption.

The biological evaluation of 5,6-diphenyl-1,2,4-triazin-3(2H)-one hydrazones has revealed intriguing properties beyond simple enzyme inhibition. Some derivatives have demonstrated antioxidant activity by scavenging reactive oxygen species (ROS), which are implicated in aging and various diseases. This dual functionality as both an enzyme inhibitor and an antioxidant makes these compounds particularly attractive for therapeutic applications.

Furthermore,1,2,4-triazin-3(2H)-one, 5,6-diphenyl-, hydrazones have been investigated for their potential role in modulating immune responses. Preclinical studies suggest that certain derivatives can influence cytokine production and immune cell trafficking by interacting with receptors on immune cells. This immunomodulatory activity could be exploited in developing treatments for autoimmune diseases or cancer immunotherapy.

The development of novel pharmaceuticals relies heavily on understanding the structure-activity relationships (SAR) governing biological activity. Computational modeling techniques have been instrumental in elucidating these relationships for 1,2,4-triazin-3(2H)-one, 5,6-diphenyl-, hydrazones, allowing researchers to predict how modifications at different positions on the molecule will affect its potency and selectivity. This information is critical for designing next-generation compounds with improved therapeutic profiles.

The synthesis and characterization of complex organic molecules like 5,6-diphenyl-triazinone hydrazones require sophisticated analytical techniques to ensure purity and confirm structural integrity. High-resolution nuclear magnetic resonance (NMR) spectroscopy provides detailed information about atomic connectivity and environment within the molecule. Mass spectrometry (MS) is used to determine molecular weight and fragmentation patterns,while X-ray crystallography offers high-resolution three-dimensional structures that reveal detailed binding interactions at atomic resolution。

In conclusion,1,2,4-Triazin-3(2H)-one, 5,6-diphenyl-, hydrazones represent a promising class of compounds with diverse applications across pharmaceuticals、agrochemicals、and materials science。 Their unique structural features、biological activities、and synthetic accessibility make them valuable tools for research。 As our understanding deepens,we can expect even more innovative uses for these fascinating molecules,leading to new treatments for disease、more sustainable agricultural practices、and novel materials with enhanced properties。

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Amadis Chemical Company Limited
(CAS:21383-24-4)1,2,4-Triazin-3(2H)-one, 5,6-diphenyl-, hydrazone
A1142663
Purity:99%
Quantity:1g
Price ($):295.0
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